molecular formula C19H23N3O B5689352 N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide

N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide

Cat. No. B5689352
M. Wt: 309.4 g/mol
InChI Key: GJJUIEDKDMPUJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide, also known as GW501516, is a synthetic compound that acts as a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). This compound has gained attention in scientific research due to its potential therapeutic effects on various diseases, including metabolic disorders, cardiovascular diseases, and cancer.

Mechanism of Action

N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide acts as a selective agonist of PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, inflammation, and cell differentiation. Activation of PPARδ by this compound leads to the upregulation of genes involved in fatty acid oxidation and mitochondrial biogenesis, resulting in increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects
This compound has been shown to increase endurance and exercise capacity in animal models by enhancing the utilization of fatty acids as an energy source. It has also been reported to improve insulin sensitivity and glucose uptake in skeletal muscle, which may contribute to its anti-diabetic effects. Additionally, this compound has been shown to reduce inflammation and oxidative stress in various tissues, including the liver and adipose tissue.

Advantages and Limitations for Lab Experiments

N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for PPARδ, as well as its ability to cross the blood-brain barrier. However, it is important to note that this compound has been banned by the World Anti-Doping Agency (WADA) due to its potential performance-enhancing effects in athletes. Furthermore, the long-term safety and potential side effects of this compound in humans are not yet fully understood.

Future Directions

Future research on N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide should focus on its potential therapeutic effects on various diseases, including metabolic disorders, cardiovascular diseases, and cancer. Additionally, studies should investigate the long-term safety and potential side effects of this compound in humans. Furthermore, the development of more selective and safer PPARδ agonists may lead to the discovery of novel therapeutic agents for the treatment of metabolic disorders and other diseases.

Scientific Research Applications

N-phenyl-4-(2-phenylethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic effects on metabolic disorders, including obesity, insulin resistance, and type 2 diabetes. It has been shown to improve glucose and lipid metabolism by increasing fatty acid oxidation and reducing inflammation. Furthermore, this compound has been reported to have anti-inflammatory and anti-atherosclerotic effects, making it a potential candidate for the treatment of cardiovascular diseases.

properties

IUPAC Name

N-phenyl-4-(2-phenylethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c23-19(20-18-9-5-2-6-10-18)22-15-13-21(14-16-22)12-11-17-7-3-1-4-8-17/h1-10H,11-16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJUIEDKDMPUJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782387
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods

Procedure details

The title compound was prepared from piperazine-1-carboxylic acid phenylamide and phenylacetaldehyde. 1H NMR (400 MHz, CDCl3): 7.37-7.19 (m, 9H), 7.06-7.02 (m, 1H), 6.31 (s, 1H), 3.55-3.53 (m, 4H), 2.85-2.81 (m, 2H), 2.67-2.56 (m, 6H).
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